CID 53627471

Cat. No. B8739136

M. Wt: 153.20 g/mol

InChI Key: MRIZMKJLUDDMHF-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US04243821

Procedure details

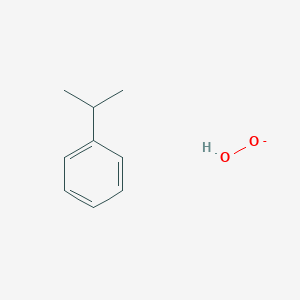

Into a 250 ml round bottom flask equipped with a magnetic stirrer, condenser, thermometer and addition funnel were added 59.0 grams (B 0.05 m) α-methylstyrene and 9.8 grams (0.2 m) of 70% H2O2. The flask was immersed in a 25° C. water bath and the temperature allowed to come to 23° C. Then with rapid stirring, 6.2 grams (0.14 m) of cumyl chloride were added over 5 minutes. The reaction mixture was stirred vigorously for 35 minutes at 25° C.±2° C., the reaction temperature raised to 30° C. and stirred 1 hour at 30° C.±2° C., the reaction temperature raised to 35° C. and the reaction mixture stirred an additional hour at 35° C.±2° C., the reaction temperature raised to 40° C. and the reaction mixture stirred 1 hour at 40° C.± 2° C. At this point there was essentially no dicumyl peroxide formed and about 5% cumene hydroperoxide formed. The reaction mixture was allowed to stand at room temperature over the weekend and then stirred an additional 2 hours at room temperature. The gas chromatography scans indicated there was still less than 1% dicumyl peroxide present and about 5% cumene hydroperoxide present. The reaction mixture was stirred with 15% NaOH, the organic layer separated and discarded in the organic waste bottle since it contained essentially no dicumyl peroxide.

Name

Yield

5%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].OO.C(Cl)(C1C=CC=CC=1)(C)C.C([O:31][O:32]C(C1C=CC=CC=1)(C)C)(C1C=CC=CC=1)(C)C>>[O-:31][OH:32].[C:4]1([CH:2]([CH3:3])[CH3:1])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

59 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=C)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

9.8 g

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Two

|

Name

|

|

|

Quantity

|

6.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C1=CC=CC=C1)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred vigorously for 35 minutes at 25° C.±2° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 250 ml round bottom flask equipped with a magnetic stirrer, condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermometer and addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was immersed in a 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to come to 23° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred 1 hour at 30° C.±2° C.

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction temperature raised to 35° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture stirred an additional hour at 35° C.±2° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction temperature raised to 40° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture stirred 1 hour at 40° C.± 2° C

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

Outcomes

Product

Details

Reaction Time |

35 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[O-]O.C1(=CC=CC=C1)C(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |